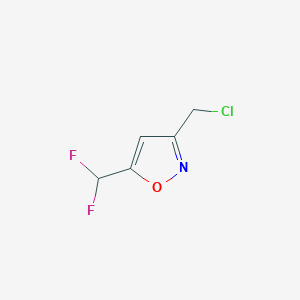

3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole

Description

Propriétés

IUPAC Name |

3-(chloromethyl)-5-(difluoromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2NO/c6-2-3-1-4(5(7)8)10-9-3/h1,5H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXHHPNZZHHXAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CCl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole typically involves the introduction of chloromethyl and difluoromethyl groups into the oxazole ring. One common method is the difluoromethylation of heterocycles via a radical process. This process involves the use of difluoromethylation reagents and radical initiators to introduce the difluoromethyl group into the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoromethyl group to the desired position on the oxazole ring . The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The chloromethyl and difluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted oxazoles with different functional groups .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features an oxazole ring with chloromethyl and difluoromethyl substituents. This combination imparts distinct chemical properties that enhance its reactivity, making it a valuable intermediate in synthetic chemistry. The molecular formula is with a molecular weight of 167.54 g/mol.

Chemistry

3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows for various transformations, including:

- Substitution Reactions : The chloromethyl group can be replaced by other nucleophiles.

- Radical Reactions : The difluoromethyl group can participate in radical processes, leading to the formation of new compounds.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.

Biology

The unique structure of this compound allows it to interact with biological targets, making it useful in the development of new drugs and bioactive molecules. Potential biological activities include:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties. In vitro studies indicate that derivatives exhibit varying degrees of efficacy against pathogens such as Fusarium solani and Botrytis cinerea.

| Compound | Pathogen | IC50 (μg/mL) |

|---|---|---|

| This compound | Fusarium solani | 4.34 |

| Botrytis cinerea | 19.92 |

- Inhibition Studies : Research suggests that this compound can inhibit key enzymes involved in inflammatory responses, potentially modulating biochemical pathways related to inflammation.

Medicine

Due to its potential as a pharmaceutical intermediate, this compound is being explored for drug discovery and development. Its ability to enhance binding affinity to specific receptors may lead to novel therapeutic agents targeting inflammatory conditions or other diseases.

Industrial Applications

The compound's reactivity and stability make it suitable for various industrial applications, including:

- Production of Advanced Materials : It is utilized in the synthesis of polymers and coatings where specific chemical properties are desired.

- Agrochemicals : Its potential use in developing agrochemicals highlights its importance in agricultural science.

Case Study 1: Antifungal Activity

Recent studies have focused on the antifungal properties of oxazole derivatives, including this compound. In vitro tests revealed that modifications in the chemical structure can significantly enhance antifungal potency against various pathogens.

Case Study 2: Pharmaceutical Development

Research into the compound's mechanism of action has shown that it may act as an agonist for specific receptors involved in inflammatory pathways. This suggests its potential application in developing drugs aimed at treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole involves its interaction with molecular targets through its chloromethyl and difluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The difluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position Isomers

Compound : 5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole (CAS 2167417-04-9)

- Structural Difference : The chloromethyl and difluoromethyl groups are swapped (positions 5 and 3).

- Impact : Positional isomerism alters electronic distribution. The chloromethyl group at position 5 may increase steric hindrance for nucleophilic substitution compared to position 3. This affects synthetic utility and interaction with biological targets .

Substituent Type Variations

Table 1: Comparison of Substituent Electronic and Steric Effects

Ring System Variations

Compound : 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1192150-19-8)

- Structural Difference : 1,2,4-Oxadiazole ring instead of 1,2-oxazole.

- Impact : The 1,2,4-oxadiazole ring is more electron-deficient, increasing resistance to electrophilic attacks. Pyridazine substituents introduce additional hydrogen-bonding sites, enhancing target binding in drug candidates .

Activité Biologique

3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique oxazole ring with both chloromethyl and difluoromethyl substituents, which enhance its reactivity and potential applications in pharmaceuticals and agrochemicals. The oxazole ring is known for its role in various biologically active compounds, making derivatives like this one valuable in chemical synthesis.

The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes that have an affinity for oxazole rings or difluoromethyl groups. The mechanisms may include:

- Non-covalent interactions : Such as hydrogen bonding and van der Waals forces.

- Covalent bonding : Through processes like Michael addition or nucleophilic substitution.

These interactions can modulate various biochemical pathways, indicating a broad range of potential biological impacts.

Biological Activity Findings

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. For instance, oxazole derivatives have been tested against multiple bacterial strains with varying degrees of success .

- Inhibition Studies : In vitro studies suggest that compounds with similar structures can inhibit key enzymes involved in inflammatory responses and other cellular processes. For example, studies on related oxazole derivatives indicate their ability to inhibit inflammatory cytokines in lung cells .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(Chloromethyl)-5-(trifluoromethyl)-1,2-oxazole | Contains a trifluoromethyl group | Enhanced reactivity but different activity profile |

| 3-(Bromomethyl)-5-(difluoromethyl)-1,2-oxazole | Contains a bromomethyl group | Different reactivity compared to chlorine |

| 3-(Chloromethyl)-5-(fluoromethyl)-1,2-oxazole | Contains a fluoromethyl group | Lacks additional fluorine atom affecting stability |

The combination of chloromethyl and difluoromethyl groups in this compound imparts distinct chemical properties that enhance its utility in synthetic applications compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the oxazole family:

- Anticancer Potential : A study demonstrated that certain oxazole derivatives exhibit cytotoxic activity against various cancer cell lines, indicating potential as anticancer agents .

- Inflammatory Response Modulation : Research showed that similar oxazole compounds could downregulate inflammatory cytokines in lung cells, suggesting therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(chloromethyl)-5-(difluoromethyl)-1,2-oxazole, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis typically involves cyclocondensation of substituted nitriles with hydroxylamine derivatives under alkaline conditions. For example, similar oxadiazole derivatives are synthesized via chlorination of intermediates using reagents like phosphorus pentachloride (PCl₅) . Optimization may involve adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., acetonitrile or DMF), and catalyst selection (e.g., K₂CO₃ for dehydrohalogenation). Yield improvements are often achieved by stepwise purification using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can the structure of this compound be confirmed spectroscopically, and what are the key spectral signatures?

- Methodology :

- NMR : The difluoromethyl group (–CF₂H) shows a characteristic triplet in ¹⁹F NMR (δ ≈ -110 to -120 ppm) and a doublet of triplets in ¹H NMR (δ ≈ 6.0–6.5 ppm). The chloromethyl (–CH₂Cl) group appears as a singlet at δ ≈ 4.5–5.0 ppm in ¹H NMR .

- IR : Stretching vibrations for C–F bonds appear at 1100–1250 cm⁻¹, while C–Cl stretches occur at 550–750 cm⁻¹.

- Mass Spectrometry : The molecular ion [M+H]⁺ should correspond to the exact mass (e.g., ~193.0 Da) with isotopic patterns reflecting chlorine and fluorine atoms .

Q. What solvents and storage conditions are optimal for stabilizing this compound in laboratory settings?

- Methodology : Use anhydrous aprotic solvents (e.g., DCM, THF) to prevent hydrolysis of the chloromethyl group. Store under inert gas (N₂/Ar) at -20°C in amber vials to avoid photodegradation. Stability tests via HPLC at intervals (0, 7, 30 days) can monitor decomposition .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodology : The –CF₂H group is both electron-withdrawing (via inductive effects) and sterically bulky, which can retard nucleophilic substitution at the chloromethyl site. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict sites for Suzuki-Miyaura or Ullmann coupling. Experimental validation involves comparing reaction rates with non-fluorinated analogs .

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during functionalization of the chloromethyl group?

- Methodology :

- Oxidation Prevention : Use reducing agents (e.g., Na₂S₂O₄) in aqueous reactions.

- Dimerization Control : Conduct reactions at low concentrations (<0.1 M) and employ bulky ligands (e.g., PPh₃) in palladium-catalyzed reactions.

- Kinetic Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation .

Q. How can this compound serve as a precursor for agrochemical intermediates, and what biological targets are plausible?

- Methodology : The oxazole core is a common motif in herbicides (e.g., Rimisoxafen derivatives). Chloromethyl and difluoromethyl groups enhance lipophilicity, improving membrane penetration. Target validation involves enzyme inhibition assays (e.g., acetolactate synthase) and in planta studies using Arabidopsis thaliana models .

Q. What computational approaches are suitable for analyzing the compound’s conformational flexibility and binding affinity to proteins?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., TIP3P water model) to assess rotational barriers around the oxazole ring.

- Docking Studies : Use AutoDock Vina to predict binding poses in enzymes like cytochrome P450. Validate with Isothermal Titration Calorimetry (ITC) .

Q. How do isotopic labeling (e.g., ¹³C, ¹⁸O) and metabolic studies enhance understanding of degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.